molecular formula C15H9BrClN B8380300 2-Bromo-6-(4-chloro-phenyl)-quinoline

2-Bromo-6-(4-chloro-phenyl)-quinoline

Cat. No.: B8380300
M. Wt: 318.59 g/mol
InChI Key: NOEXORMMFCHFBV-UHFFFAOYSA-N
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Description

2-Bromo-6-(4-chloro-phenyl)-quinoline is a halogenated quinoline derivative characterized by a bromine atom at the 2-position and a 4-chlorophenyl group at the 6-position of the quinoline scaffold. Quinolines are heterocyclic aromatic compounds with a fused benzene-pyridine ring system, widely studied for their pharmaceutical and agrochemical applications . Substitution patterns on the quinoline core significantly influence physicochemical properties and biological activity. Unlike common 4-position substitutions (e.g., chloroquine derivatives, see ), this compound features substituents at the 2- and 6-positions, which may confer distinct reactivity and pharmacological profiles .

Properties

Molecular Formula

C15H9BrClN

Molecular Weight

318.59 g/mol

IUPAC Name

2-bromo-6-(4-chlorophenyl)quinoline

InChI

InChI=1S/C15H9BrClN/c16-15-8-4-12-9-11(3-7-14(12)18-15)10-1-5-13(17)6-2-10/h1-9H

InChI Key

NOEXORMMFCHFBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)N=C(C=C3)Br)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Effects

Key Comparisons:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Structural Features Reference
2-Bromo-6-(4-chloro-phenyl)-quinoline Br (2), 4-Cl-C₆H₄ (6) C₁₅H₉BrClN ~318.6 Bromine (electron-withdrawing), 4-Cl-phenyl (hydrophobic)
6-Bromo-4-chloro-2-methylquinoline Br (6), Cl (4), CH₃ (2) C₁₀H₇BrClN 256.5 Methyl (electron-donating), Br/Cl at 6/4
8-Bromo-4-chloro-2-phenylquinoline Br (8), Cl (4), C₆H₅ (2) C₁₅H₉BrClN 318.6 Phenyl (bulky), Br/Cl at 8/4
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) NH₂ (4), 4-Cl-C₆H₄ (2), 4-MeO-C₆H₄ (3) C₂₂H₁₇ClN₂O 372.8 Amino (basic), methoxy (polar)

Substituent Impact:

  • Chlorine on the phenyl ring increases hydrophobicity, influencing membrane permeability .
  • Positional Effects: Substitutions at the 6-position (e.g., 4-Cl-phenyl) may optimize steric interactions in drug-receptor binding compared to 4-position substitutions common in antimalarials like chloroquine .

Physicochemical Properties

Key Data:

Compound Name Melting Point (°C) Solubility Spectral Data (Notable Features) Reference
This compound Not reported Low (hydrophobic) Expected IR: C-Br (~550 cm⁻¹), C-Cl (~750 cm⁻¹)
4k 223–225 Moderate (polar) IR: NH₂ (~3400 cm⁻¹), NMR: aromatic shifts
6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid Not reported Low (crystalline) XLogP3: 4.0, Topological PSA: 68.6 Ų

Analysis:

  • The bromo and chloro substituents in this compound contribute to low solubility, typical of halogenated aromatics.
  • Amino and methoxy groups (e.g., in 4k) improve polarity and solubility but may reduce metabolic stability .

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